molecular formula C20H19ClN2O2S B2450434 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-92-6

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2450434
CAS No.: 899948-92-6
M. Wt: 386.89
InChI Key: ZWLXRIDKLZKBAL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine ( 899948-92-6) is a synthetic organic compound with the molecular formula C20H19ClN2O2S and a molecular weight of 386.9 . This chemical features a tetrahydropyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure consisting of pyrrole and piperazine rings, substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a tosyl (p-toluenesulfonyl) group . Compounds based on the pyrrolo[1,2-a]pyrazine scaffold are of significant interest in medicinal chemistry and drug discovery. Pyrazine-fused heterocycles, particularly those incorporating pyrrole rings, have been widely investigated for their pronounced bioactivity . Research indicates that such structures are frequently explored as antineoplastic agents, making them valuable building blocks in the development of novel anticancer therapeutics . The tosyl protecting group on the pyrazine nitrogen enhances the molecule's utility as a key synthetic intermediate, allowing for further structural elaboration and diversification. The synthetic approaches to the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core are well-established, with methods including domino reactions and catalytic asymmetric syntheses, enabling efficient access to these complex structures for research purposes . This product is intended for research applications as a chemical intermediate or a potential pharmacophore for biological screening. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-15-4-10-18(11-5-15)26(24,25)23-14-13-22-12-2-3-19(22)20(23)16-6-8-17(21)9-7-16/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLXRIDKLZKBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has garnered attention for its promising biological activities:

1. Anti-Tubercular Activity
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis. For instance, studies have shown that certain substituted compounds demonstrate potent inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.

2. N-Methyl-D-Aspartate Receptor Modulation
The compound has been evaluated for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic transmission and are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Its potential as a selective positive allosteric modulator (PAM) for specific NMDAR subtypes has been highlighted in various studies.

Study 1: Evaluation of Anti-Tubercular Properties

A study synthesized several derivatives based on the tetrahydropyrrolo[1,2-a]pyrazine scaffold. The results indicated that compounds with specific substitutions exhibited enhanced activity against Mycobacterium tuberculosis. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions contributing to their efficacy.

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73M. tuberculosis
Compound B2.184.00M. tuberculosis
Compound C--NMDAR (GluN2C/D)

Study 2: Modulation of NMDAR Activity

Another investigation focused on the modulation of NMDARs by derivatives similar to our compound. The study found that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency.

Structural ModificationEffect on Activity
Phenyl substitutionEnhanced potency
Tosyl group additionImproved solubility

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.

Biological Activity

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research sources.

Chemical Structure and Properties

The compound features a unique fused structure that combines a tetrahydropyrrolo framework with a pyrazine ring. The presence of the 4-chlorophenyl and tosyl groups enhances its reactivity and biological profile. The molecular formula is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 319.77 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization. Common methods include:

  • Cyclization of substituted pyrazines with appropriate electrophiles.
  • Tosylation to introduce the tosyl group which enhances solubility and stability.

Anticancer Activity

Research indicates that compounds in this class exhibit significant anticancer properties. For example, studies have demonstrated that related tetrahydropyrrole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that certain derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting substantial cytotoxic effects .

Antifungal and Antitubercular Activity

The compound's structural analogs have been evaluated for antifungal and antitubercular activities. For instance, derivatives containing similar fused pyrrole structures have shown promising results against Mycobacterium tuberculosis and several fungal strains. These findings suggest that the biological activity may extend to antimicrobial properties as well .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of key enzymes involved in cell proliferation.
  • Modulation of apoptotic pathways , leading to increased cancer cell death.
  • Antioxidant properties , which may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated a series of tetrahydropyrrole derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of related pyrazole derivatives. The study found that specific compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Data Tables

Biological ActivityIC50 (µM)MIC (µg/mL)Reference
Anticancer (MCF-7)5-
Antifungal (C. albicans)-16
Antitubercular (M. tuberculosis)-32

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